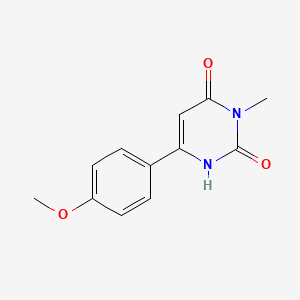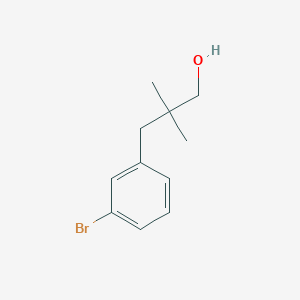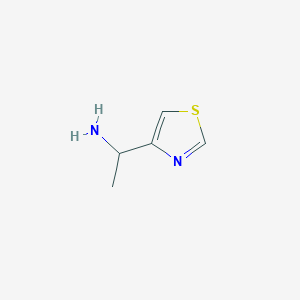
1-噻唑-4-基乙胺
描述
1-Thiazol-4-yl-ethylamine, also known by its CAS Number 885279-02-7, is a chemical compound with the linear formula C5H8N2S . It has a molecular weight of 128.2 . It is a colorless liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1-Thiazol-4-YL-ethylamine is 1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.
Physical And Chemical Properties Analysis
1-Thiazol-4-YL-ethylamine is a colorless liquid . It has a molecular weight of 128.2 and its linear formula is C5H8N2S .
科学研究应用
合成和化学转化
- 噻唑衍生物的合成: Eliazyan 等人 (2013) 的一项研究讨论了一种从 2-(甲苯-4-磺酰胺)乙胺合成噻唑衍生物的便捷方法。此过程涉及杂环化和进一步官能化为取代的噻唑,展示了噻唑化合物的化学多样性 (Eliazyan 等人,2013).
生物医学应用
抗锥虫活动:Amin 等人 (2017) 报告了噻唑-2-乙胺衍生物的抗锥虫活性,突出了其治疗昏睡病的潜力。他们的研究包括基于回归和基于分类的 QSAR 分析,以识别抗锥虫活性的关键结构特征 (Amin 等人,2017).
抗癌剂:Mahmoud 等人 (2021) 描述了噻唑基(腙乙基)噻唑的合成,评估了它们对 MCF-7 肿瘤细胞的抗肿瘤活性。本研究证明了噻唑衍生物作为抗乳腺癌剂的潜力 (Mahmoud 等人,2021).
工业和材料科学应用
缓蚀:Farahati 等人 (2019) 的研究探讨了噻唑作为酸性环境中铜的缓蚀剂的应用。本研究突出了噻唑化合物在保护金属免受腐蚀方面的有效性 (Farahati 等人,2019).
绿色缓蚀剂:Zhang (2020) 研究了 2-(3H-咪唑-4-基)-乙胺作为一种新型绿色缓蚀剂,展示了此类化合物在工业应用中的环境效益 (Jinliang Zhang,2020).
安全和危害
When handling 1-Thiazol-4-YL-ethylamine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If inhaled or ingested, seek immediate medical attention .
未来方向
While specific future directions for 1-Thiazol-4-YL-ethylamine are not detailed in the search results, it’s worth noting that thiazole derivatives have been extensively studied for their diverse structures and applications in catalysis, medicine, magnetism, photochemistry, and other fields . This suggests that 1-Thiazol-4-YL-ethylamine could potentially have a wide range of applications in these areas.
作用机制
Target of Action
1-Thiazol-4-YL-ethylamine is a compound that has been studied for its diverse biological activities Thiazole derivatives, which include 1-thiazol-4-yl-ethylamine, have been found to interact with various biological targets, including enzymes and receptors in the physiological systems .
Mode of Action
The mode of action of 1-Thiazol-4-YL-ethylamine involves its interaction with these targets. The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These interactions can lead to changes in the physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors .
Biochemical Pathways
1-Thiazol-4-YL-ethylamine may affect various biochemical pathwaysMolecules containing a thiazole ring, such as 1-thiazol-4-yl-ethylamine, can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of 1-Thiazol-4-YL-ethylamine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-Thiazol-4-YL-ethylamine could have similar impacts at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1-Thiazol-4-YL-ethylamine can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents . Additionally, storage conditions can impact the stability of 1-Thiazol-4-YL-ethylamine .
生化分析
Biochemical Properties
1-Thiazol-4-YL-ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-Thiazol-4-YL-ethylamine, have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 1-Thiazol-4-YL-ethylamine with enzymes such as acetylcholine esterase and proteins involved in neurotransmitter synthesis highlight its potential in modulating biochemical pathways .
Cellular Effects
1-Thiazol-4-YL-ethylamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox balance . Additionally, 1-Thiazol-4-YL-ethylamine may influence the expression of genes related to cell proliferation and apoptosis, contributing to its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of 1-Thiazol-4-YL-ethylamine involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can result in DNA damage and cell death, explaining the compound’s potential anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Thiazol-4-YL-ethylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to 1-Thiazol-4-YL-ethylamine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 1-Thiazol-4-YL-ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
1-Thiazol-4-YL-ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 1-Thiazol-4-YL-ethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, thiazole derivatives may be transported across cell membranes by organic cation transporters, facilitating their entry into target cells .
Subcellular Localization
1-Thiazol-4-YL-ethylamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .
属性
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSQSRLKMIEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595113 | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885279-02-7 | |
| Record name | α-Methyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-bromoethyl)phenyl]methanesulfonamide](/img/structure/B1369936.png)
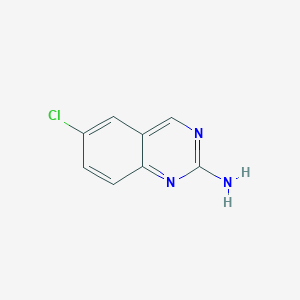

![Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride](/img/structure/B1369941.png)

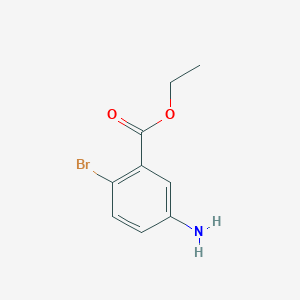
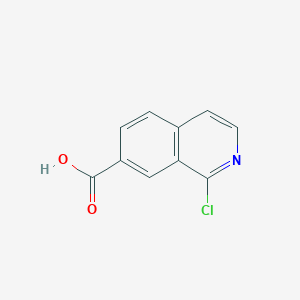
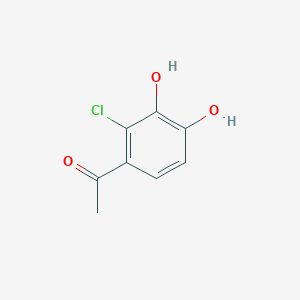
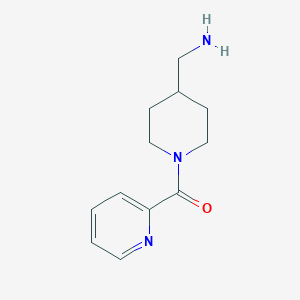
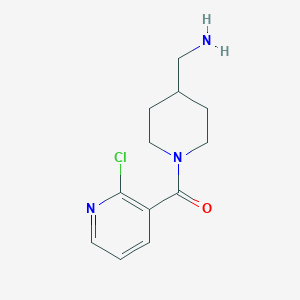
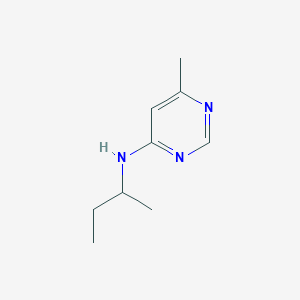
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)
